molecular formula C8H14N2O B2514269 N-(1-cyano-1-ethylpropyl)acetamide CAS No. 100911-83-9

N-(1-cyano-1-ethylpropyl)acetamide

Cat. No.: B2514269
CAS No.: 100911-83-9
M. Wt: 154.213
InChI Key: WKPMJCFAFDOIGJ-UHFFFAOYSA-N
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Description

N-(1-cyano-1-ethylpropyl)acetamide is an organic compound with the molecular formula C8H14N2O It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-ethylpropyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-ethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative, while substitution reactions could yield various substituted acetamides.

Scientific Research Applications

N-(1-cyano-1-ethylpropyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-cyanoacetamide: A simpler analog with similar reactivity.

    N-(1-cyano-1-methylpropyl)acetamide: A structural isomer with different steric properties.

    N-(1-cyano-1-ethylbutyl)acetamide: A homolog with an extended carbon chain.

Uniqueness

N-(1-cyano-1-ethylpropyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new biological activities.

Properties

IUPAC Name

N-(3-cyanopentan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-8(5-2,6-9)10-7(3)11/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPMJCFAFDOIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100911-83-9
Record name N-(1-cyano-1-ethylpropyl)acetamide
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